molecular formula C12H14FN B2744918 6-Fluoro-3-isobutyl-1H-indole CAS No. 1002332-01-5

6-Fluoro-3-isobutyl-1H-indole

Cat. No. B2744918
CAS RN: 1002332-01-5
M. Wt: 191.249
InChI Key: QLXRBGLNTHVBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-isobutyl-1H-indole is a chemical compound with the formula C12H14FN . It is used in the synthesis of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, which act as potential anticancer immunomodulators .


Synthesis Analysis

One of the methods for synthesizing indoles like this compound is the Fischer indolisation–N-alkylation sequence . This one-pot, three-component protocol is rapid, operationally straightforward, and generally high yielding . It uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring, forming an indole structure . The compound has a fluorine atom at the 6th position and an isobutyl group at the 3rd position of the indole structure .


Chemical Reactions Analysis

The Fischer indolisation–N-alkylation sequence is a key reaction involved in the synthesis of this compound . This reaction is robust, clean, and high-yielding, generating minimal quantities of by-products .


Physical And Chemical Properties Analysis

This compound is a substance with the chemical formula C12H14FN . Its molecular weight is 191.24 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Functionalization of Indoles

Indoles, including those with substitutions like 6-Fluoro-3-isobutyl-1H-indole, play a significant role in organic chemistry due to their presence in biologically active compounds. Palladium-catalyzed reactions have been highlighted as versatile methods for the synthesis and functionalization of indoles. These reactions are particularly valued for their tolerance to various functionalities, making them suitable for complex molecule applications (Cacchi & Fabrizi, 2005).

Novel Syntheses of Fluoroindoles

The development of methods to synthesize fluorinated indoles, akin to this compound, includes techniques such as fluoroacetylation without the need for catalysts or additives. Such processes yield fluoromethyl indol-3-yl ketones, demonstrating the synthetic utility and potential application of these compounds in creating fine chemicals, pharmaceutical intermediates, and active ingredients efficiently (Yao et al., 2016).

Biological and Chemical Significance of Indoles

Indole structures, including modifications like this compound, are critically important across various fields, including drug discovery and biochemistry. They serve as a backbone for numerous natural and synthetic molecules with significant biological activities. Recent achievements emphasize the relevance of indole derivatives in medical, agricultural, and pharmacological research, showcasing their versatility and potential in creating new therapeutic agents and fungicides (Kaushik et al., 2013).

Fluorination and Drug Discovery

The study of fluorinated indoles, such as this compound, contributes to understanding the impact of fluorination on physicochemical properties relevant to drug discovery. Research into different fluorination patterns on indole derivatives has provided insights into how these modifications can affect lipophilicity, solubility, and metabolic stability, which are crucial factors in the development of new pharmaceuticals (Huchet et al., 2015).

Photophysical Properties of Fluorinated Indoles

Fluorinated indoles, similar to this compound, have been studied for their excited-state dynamics, which are important for applications in fluorescent probes and bioimaging. The position-dependent study of fluorine substitution on indole rings reveals how these modifications influence the electronic nature of the excited states, affecting the fluorophores' properties and applications (Wilke et al., 2017).

Mechanism of Action

While the specific mechanism of action for 6-Fluoro-3-isobutyl-1H-indole is not mentioned in the search results, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

The safety data sheet for 6-Fluoro-3-isobutyl-1H-indole suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin, avoid breathing dust, mist, or spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for 6-Fluoro-3-isobutyl-1H-indole could involve its use in the synthesis of more complex molecules with potential biological activity . Given its role in the synthesis of tryptophan dioxygenase inhibitors, it could be further explored in the field of anticancer research .

properties

IUPAC Name

6-fluoro-3-(2-methylpropyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8(2)5-9-7-14-12-6-10(13)3-4-11(9)12/h3-4,6-8,14H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXRBGLNTHVBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.